Radical Bromination Chain-Carrier Identity: t-Butoxyl Radical Versus Bromine Atom Mechanism
Competitive halogenation experiments demonstrate that tert-butyl hypobromite and tert-butyl hypochlorite share identical chain-carrier identity (the t-butoxyl radical), confirming a consistent radical propagation mechanism distinct from bromine atom-mediated reactions. Relative hydrocarbon reactivities for both reagents show excellent agreement across multiple substrates [1].
| Evidence Dimension | Relative hydrocarbon reactivity order and chain-carrier identity in free radical halogenation |
|---|---|
| Target Compound Data | Relative reactivities for cyclohexane, toluene, ethylbenzene, cyclobutane, and propylene follow the same order as with t-butyl hypochlorite; chain carrier confirmed as t-butoxyl radical |
| Comparator Or Baseline | tert-Butyl hypochlorite (CAS 507-40-4): identical chain-carrier (t-butoxyl radical) and identical relative reactivity profile |
| Quantified Difference | Excellent agreement between relative reactivity values for both reagents; reactivity order distinctly different from bromine atom reactions, confirming bromine atoms play no significant part in chain propagation |
| Conditions | Photoinduced free radical halogenation; competitive experiments; room temperature; hydrocarbon substrates |
Why This Matters
The mechanistic equivalence to the well-characterized tert-butyl hypochlorite system provides predictable radical reactivity, enabling informed selection when bromide rather than chloride products are required without altering the fundamental reaction pathway.
- [1] Walling, C., & Padwa, A. (1962). Positive Halogen Compounds. V. t-Butyl Hypobromite and Two New Techniques for Hydrocarbon Bromination. The Journal of Organic Chemistry, 27(8), 2976-2979 (Table I: Relative Reactivities of Hydrocarbons in t-Butyl Halogenations). DOI: 10.1021/jo01056a002 View Source
